Ly93

Description

Structure

3D Structure

Properties

IUPAC Name |

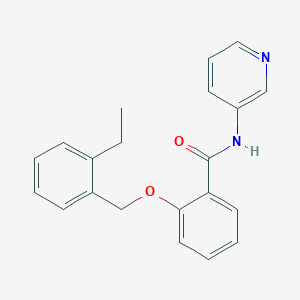

2-[(2-ethylphenyl)methoxy]-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2/c1-2-16-8-3-4-9-17(16)15-25-20-12-6-5-11-19(20)21(24)23-18-10-7-13-22-14-18/h3-14H,2,15H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUSTWBJNUPPQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1COC2=CC=CC=C2C(=O)NC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1883528-69-5 | |

| Record name | 2-[(2-ethylphenyl)methoxy]-N-(pyridin-3-yl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide"

An In-depth Technical Guide to the Synthesis of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed synthetic route for 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide, a novel benzamide derivative. The synthesis is presented in two key stages: the formation of a substituted benzoic acid intermediate via Williamson ether synthesis, followed by an amide coupling reaction to yield the final compound. Detailed experimental protocols are provided, and key data are summarized for clarity.

Synthetic Strategy Overview

The synthesis of the target compound is proposed to proceed through a convergent two-step route. The first step involves the synthesis of the key intermediate, 2-((2-ethylphenyl)methoxy)benzoic acid. This is followed by the coupling of this acid with 3-aminopyridine to form the desired amide bond.

Logical Workflow of the Synthesis

Caption: Figure 1: Overall Synthetic Workflow

Data Presentation

The following tables summarize the key quantitative data for the reactants, intermediates, and the final product.

Table 1: Properties of Key Reactants and Intermediates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Methyl Salicylate | C₈H₈O₃ | 152.15 | Starting Material |

| 2-Ethylbenzyl Chloride | C₉H₁₁Cl | 154.64 | Starting Material |

| 3-Aminopyridine | C₅H₆N₂ | 94.11 | Starting Material |

| 2-((2-ethylphenyl)methoxy)benzoic acid | C₁₆H₁₆O₃ | 256.30 | Intermediate |

Table 2: Expected Product Specifications

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield |

| 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide | C₂₁H₂₀N₂O₂ | 332.40 | Varies based on reaction scale |

Experimental Protocols

Step 1: Synthesis of 2-((2-ethylphenyl)methoxy)benzoic acid

This step involves a Williamson ether synthesis to form the ether linkage, followed by hydrolysis of the methyl ester to the carboxylic acid.

Materials:

-

Methyl salicylate

-

2-Ethylbenzyl chloride

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Sodium hydroxide (NaOH)

-

Methanol

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Protocol:

-

Ether Formation:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl salicylate (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases.

-

Add 2-ethylbenzyl chloride (1.05 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-((2-ethylphenyl)methoxy)benzoate.

-

-

Ester Hydrolysis:

-

Dissolve the crude ester in a mixture of methanol and a 2M aqueous solution of sodium hydroxide.

-

Reflux the mixture and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting materials.

-

Acidify the aqueous layer to a pH of approximately 2-3 with 2M HCl.

-

The product, 2-((2-ethylphenyl)methoxy)benzoic acid, should precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Step 2: Synthesis of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide

This step involves the coupling of the synthesized carboxylic acid with 3-aminopyridine to form the final amide product.

Materials:

-

2-((2-ethylphenyl)methoxy)benzoic acid

-

3-Aminopyridine

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Triethylamine (TEA) or Pyridine

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Protocol:

-

Acyl Chloride Formation:

-

In a round-bottom flask under an inert atmosphere, suspend 2-((2-ethylphenyl)methoxy)benzoic acid (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of DMF.

-

Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the suspension at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the solution becomes clear.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

-

-

Amide Coupling:

-

In a separate flask, dissolve 3-aminopyridine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Dissolve the crude acyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the 3-aminopyridine solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide.

-

Key Chemical Transformations

The synthesis relies on two fundamental and widely used reactions in organic chemistry.

Technical Guide: Elucidating the Mechanism of Action of Novel Benzamide Derivatives

Disclaimer: As of October 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific data on the mechanism of action for 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide. Therefore, this document serves as an in-depth technical guide outlining the generalized experimental workflow and methodologies that researchers would employ to characterize a novel benzamide derivative with a similar chemical scaffold.

Introduction

Benzamide and its derivatives are a well-established class of compounds with a broad range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1][2]. The diverse biological activities stem from their ability to interact with various biological targets. The characterization of a novel benzamide compound, such as 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide, requires a systematic and multi-faceted approach to identify its molecular target(s), elucidate its mechanism of action, and determine its therapeutic potential.

This guide provides a comprehensive overview of the typical experimental pipeline for characterizing a novel small molecule, from initial high-throughput screening to detailed mechanistic studies. It is intended for researchers, scientists, and drug development professionals.

Generalized Experimental Workflow for Characterization

The process of elucidating the mechanism of action for a novel compound is a step-wise process that begins with broad screening and progressively narrows down to specific molecular interactions and cellular effects.

Caption: A generalized experimental workflow for characterizing a novel chemical compound.

Quantitative Data Presentation

A crucial aspect of characterizing a novel compound is the quantification of its activity. This data should be presented in a clear and structured format to allow for easy comparison and interpretation.

| Assay Type | Target/Cell Line | Parameter | Value (nM) | Replicates (n) | Reference Compound |

| Binding Affinity | Recombinant Kinase X | Kd | 150 | 3 | Staurosporine |

| Enzyme Inhibition | Kinase X | IC50 | 250 | 3 | Staurosporine |

| Cell Proliferation | Cancer Cell Line A | GI50 | 800 | 4 | Doxorubicin |

| Cell Proliferation | Cancer Cell Line B | GI50 | 1200 | 4 | Doxorubicin |

| Apoptosis Induction | Cancer Cell Line A | EC50 | 950 | 3 | Doxorubicin |

Hypothetical Signaling Pathway

Based on the known activities of many benzamide derivatives, a plausible mechanism of action could involve the inhibition of a protein kinase, leading to the downstream modulation of a signaling pathway that controls cell proliferation and survival.

Caption: Hypothetical signaling pathway inhibited by a novel benzamide compound.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results. Below are outlines of key experimental protocols.

Kinase Inhibition Assay (HTRF™)

This protocol describes a method to determine the in vitro inhibitory activity of a compound against a specific kinase.

-

Reagent Preparation:

-

Prepare a 1X enzymatic buffer supplemented with necessary co-factors.

-

Dilute the kinase, substrate (e.g., biotinylated peptide), and ATP to their working concentrations in the enzymatic buffer.

-

Dilute the detection reagents (e.g., europium cryptate-labeled antibody and streptavidin-XL665) in the detection buffer containing EDTA.

-

-

Enzymatic Reaction:

-

In a 384-well plate, dispense the compound at various concentrations.

-

Add the kinase and substrate to each well.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at room temperature for a duration optimized for the specific kinase.

-

-

Detection:

-

Stop the enzymatic reaction by adding the detection buffer with EDTA.

-

Add the pre-mixed detection reagents.

-

Incubate for 1 hour at room temperature to allow for signal development.

-

Read the plate on a compatible HTRF® reader, measuring the emission at 665 nm and 620 nm.

-

-

Data Analysis:

-

Calculate the HTRF ratio and plot the percentage of inhibition against the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cell Viability Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability.[3]

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the test compound and a vehicle control.

-

Incubate for a specified period (e.g., 72 hours).

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

-

Solubilization and Measurement:

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

-

Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins in a sample and assess the activation state of signaling pathways.

-

Cell Lysis and Protein Quantification:

-

Treat cells with the compound for various times or at different concentrations.

-

Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-Kinase X, total Kinase X, or downstream targets).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.

-

References

The Multifaceted Biological Activities of Novel Benzamide Derivatives: A Technical Overview

Introduction: Benzamide, a simple aromatic amide, serves as a privileged scaffold in medicinal chemistry, giving rise to a diverse array of derivatives with significant biological activities. The versatility of the benzamide core allows for structural modifications that can be tailored to interact with a wide range of biological targets, leading to the development of potent therapeutic agents. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory properties of novel benzamide derivatives, detailing their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.

Anticancer Activity of Novel Benzamide Derivatives

Recent research has highlighted the potential of novel benzamide derivatives as potent anticancer agents, with several compounds demonstrating significant cytotoxicity against various cancer cell lines. Two prominent mechanisms of action have been elucidated for these compounds: the induction of apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair.

Mechanism of Action: ROS-Mediated Apoptosis

A recently synthesized benzamide derivative, BJ-13, has shown potent antiproliferative activity, particularly against gastric cancer cells. Mechanistic studies have revealed that BJ-13 induces a significant accumulation of intracellular ROS, which leads to the collapse of the mitochondrial membrane potential and subsequent caspase-dependent apoptosis. This process involves the upregulation of the pro-apoptotic protein Bax and cleaved caspase-3, alongside the downregulation of the anti-apoptotic protein Bcl-2.

Mechanism of Action: PARP-1 Inhibition

Another class of novel benzamide derivatives has been developed as potent inhibitors of PARP-1, an enzyme crucial for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, the inhibition of PARP-1 leads to the accumulation of DNA damage and ultimately, cell death—a concept known as synthetic lethality. Compound 13f is a notable example, exhibiting excellent PARP-1 inhibitory effects. Its mechanism involves arresting the cell cycle at the G2/M phase, leading to an accumulation of DNA double-strand breaks and inducing apoptosis in colorectal cancer cells.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of representative novel benzamide derivatives against various human cancer cell lines is summarized below. The activity is expressed as the IC50 value, which is the concentration of the compound required to inhibit the proliferation of 50% of the cells.

| Compound | Target/Mechanism | Cell Line | Cancer Type | IC50 (µM) | Reference |

| BJ-13 | ROS-mediated apoptosis | Gastric Cancer Cells | Gastric Cancer | Potent (specific value not provided) | [1] |

| 13f | PARP-1 Inhibition | HCT116 | Colorectal Cancer | 0.30 | [2] |

| DLD-1 | Colorectal Cancer | 2.83 | [2] | ||

| 7h | Carbonic Anhydrase Inhibition | Various (NCI-60 panel) | Multiple | 0.361 - 9.21 | [3] |

| 7j | Carbonic Anhydrase Inhibition | - | - | - | [3] |

| 7l | Carbonic Anhydrase Inhibition | - | - | - | [3] |

| Benzimidazole Hybrid 18 | Apoptosis Induction | A549 | Lung Cancer | 0.63 | [4] |

| NCI-H460 | Lung Cancer | 0.99 | [4] | ||

| MCF-7 | Breast Cancer | 1.3 | [4] | ||

| MDA-MB-231 | Breast Cancer | 0.94 | [4] | ||

| Benzimidazole-Chalcone Hybrid 47 | Topoisomerase II Inhibition | A549 | Lung Cancer | 3.70 - 6.50 | [4] |

| HepG2 | Liver Cancer | 3.70 - 6.50 | [4] | ||

| MG63 | Osteosarcoma | 3.70 - 6.50 | [4] | ||

| LNCaP | Prostate Cancer | 3.70 - 6.50 | [4] |

Antimicrobial Activity of Novel Benzamide Derivatives

Novel benzamide derivatives have also been investigated for their potential as antimicrobial agents. These compounds have demonstrated activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of novel benzamide derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound | Microorganism | Strain Type | MIC (µg/mL) | Reference |

| 5a | Bacillus subtilis | Gram-positive | 6.25 | [2] |

| Escherichia coli | Gram-negative | 3.12 | [2] | |

| 6b | Escherichia coli | Gram-negative | 3.12 | [2] |

| 6c | Bacillus subtilis | Gram-positive | 6.25 | [2] |

| Benzimidazole Hybrid 11 | Candida albicans | Fungus | 3 | [5] |

| Cryptococcus neoformans | Fungus | 1.5 | [5] | |

| Benzimidazole Hybrid 12 | Candida albicans | Fungus | 12 | [5] |

| Cryptococcus neoformans | Fungus | 6 | [5] | |

| Benzimidazole Derivative 5i | Aspergillus fumigatus | Fungus | 7.81 | [6] |

Anti-inflammatory Activity of Novel Benzamide Derivatives

The anti-inflammatory potential of novel benzamide derivatives has been explored, with several compounds showing promising in vivo activity. The carrageenan-induced paw edema model in rodents is a standard and widely used assay to screen for acute anti-inflammatory activity.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory effect is measured as the percentage of inhibition of edema in the paw of the animal after administration of the test compound, compared to a control group.

| Compound | Dose | Animal Model | Inhibition of Edema (%) | Reference |

| 1a | Not specified | Mice | 26.81 - 61.45 | [7] |

| 1d | Not specified | Mice | 26.81 - 61.45 | [7] |

| 1e | Not specified | Mice | 61.45 | [7] |

| 1f | Not specified | Mice | 26.81 - 61.45 | [7] |

| 1h | Not specified | Mice | 51.76 | [7] |

| Indomethacin (Reference) | Not specified | Mice | 22.43 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key assays mentioned in this guide.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Addition: Prepare serial dilutions of the benzamide derivatives in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against the compound concentration.

Antimicrobial Susceptibility: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the benzamide derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a suspension of the test microorganism equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Protocol:

-

Animal Preparation: Wistar rats are typically used and are fasted overnight before the experiment.

-

Initial Paw Volume Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

Compound Administration: The test benzamide derivatives, a reference drug (e.g., Indomethacin), and a vehicle control are administered, usually orally or intraperitoneally.

-

Induction of Edema: After a specific period (e.g., 1 hour), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.

-

Paw Volume Measurement: The paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion

Novel benzamide derivatives represent a promising and versatile class of compounds with a broad spectrum of biological activities. Their efficacy as anticancer agents, driven by mechanisms such as ROS-mediated apoptosis and PARP-1 inhibition, is well-documented. Furthermore, their demonstrated antimicrobial and anti-inflammatory properties open up additional avenues for therapeutic development. The data and protocols presented in this technical guide underscore the significant potential of the benzamide scaffold in modern drug discovery and provide a solid foundation for further research and development in this exciting field.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. nanobioletters.com [nanobioletters.com]

- 3. Synthesis and in vivo anti-inflammatory activity ofa novel series of benzoxazole derivatives | Semantic Scholar [semanticscholar.org]

- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel benzimidazole hybrids: design, synthesis, mechanistic studies, antifungal potential and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Screening of Pyridine-Containing Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to form diverse interactions make it a versatile building block for targeting a wide array of biological macromolecules. This technical guide provides an in-depth overview of the core in vitro screening methodologies employed to identify and characterize bioactive pyridine-containing compounds, with a focus on anticancer applications.

High-Throughput Screening (HTS) of Pyridine Libraries

High-throughput screening is the initial step in identifying promising hit compounds from large chemical libraries.[1] This process involves the rapid, automated testing of thousands to millions of compounds in parallel using miniaturized assays.[2]

Experimental Workflow

The HTS workflow for pyridine libraries typically involves the following steps:

-

Assay Development and Miniaturization: A robust and reproducible biochemical or cell-based assay is developed and optimized for a multi-well plate format (e.g., 384- or 1536-well plates).[3]

-

Library Preparation: Pyridine-containing compound libraries are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a stock concentration.

-

Automated Compound Dispensing: Robotic liquid handlers dispense nanoliter to microliter volumes of the library compounds into the assay plates.

-

Reagent Addition and Incubation: The necessary assay reagents (e.g., enzymes, substrates, cells) are added to the plates, followed by an incubation period to allow for the biological reaction to occur.

-

Signal Detection: A plate reader measures the output signal, which can be absorbance, fluorescence, luminescence, or radioactivity, depending on the assay format.[4]

-

Data Analysis: The raw data is analyzed to identify "hits" – compounds that exhibit a significant and reproducible effect on the target.

Biochemical Assays

Biochemical assays utilize purified biological molecules to assess the direct interaction of pyridine compounds with their targets.

Kinase Inhibition Assays

Protein kinases are a major class of drug targets, and many pyridine-containing compounds have been developed as kinase inhibitors.[5] In vitro kinase assays are essential for determining the potency and selectivity of these compounds.[6]

Experimental Protocol: In Vitro Kinase Assay

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Prepare a stock solution of the purified kinase enzyme in kinase buffer.

-

Prepare a stock solution of the kinase substrate (e.g., a specific peptide or protein) in kinase buffer.

-

Prepare a stock solution of ATP (adenosine triphosphate) in kinase buffer.

-

Prepare serial dilutions of the pyridine-containing test compound in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add the kinase buffer.

-

Add the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

-

Add the kinase enzyme to all wells except for the negative control (no enzyme).

-

Initiate the kinase reaction by adding the substrate and ATP.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

-

Detection of Kinase Activity:

-

The method of detection will vary depending on the assay format:

-

Radiometric Assay: Use [γ-³²P]ATP and measure the incorporation of the radioactive phosphate into the substrate.

-

Fluorescence-Based Assay: Use a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.

-

Luminescence-Based Assay: Use a system that measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).[6]

-

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).

-

Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyridine Derivatives

| Compound | Target Kinase | IC₅₀ (µM) | Reference |

| Pyridine-urea 8b | VEGFR-2 | 5.0 ± 1.91 | [7] |

| Pyridine-urea 8e | VEGFR-2 | 3.93 ± 0.73 | [7] |

| Cyanopyridine 4d | Pim-1 | 0.46 ± 0.02 | [8] |

Tubulin Polymerization Assays

Microtubules, composed of α- and β-tubulin dimers, are crucial for cell division, making them an attractive target for anticancer drugs.[9] Tubulin polymerization assays assess the ability of compounds to either inhibit or promote the formation of microtubules.[10]

Experimental Protocol: Tubulin Polymerization Assay

-

Reagent Preparation:

-

Prepare a tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).[11]

-

Reconstitute purified tubulin protein in ice-cold polymerization buffer.

-

Prepare serial dilutions of the pyridine-containing test compound.

-

-

Assay Procedure:

-

In a pre-warmed 96-well plate, add the test compound at various concentrations. Include a positive control (e.g., paclitaxel for polymerization promotion, nocodazole for inhibition) and a negative control (vehicle).

-

Initiate polymerization by adding the tubulin solution to each well.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

-

Detection of Polymerization:

-

Measure the increase in absorbance at 340 nm over time. The change in absorbance is proportional to the amount of microtubule polymer formed.[11]

-

-

Data Analysis:

-

Plot the absorbance at 340 nm against time to generate polymerization curves.

-

Calculate parameters such as the maximum velocity (Vmax) of polymerization and the final polymer mass.

-

Determine the IC₅₀ value for compounds that inhibit tubulin polymerization.

-

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context for evaluating the effects of pyridine compounds on cellular processes.[12]

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the antiproliferative and cytotoxic effects of pyridine derivatives on cancer cell lines.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[13]

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[14]

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the pyridine-containing compound for a specific duration (e.g., 24, 48, or 72 hours).[15]

-

-

MTT Addition:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[15]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

-

Table 2: Cytotoxic Activity of Selected Pyridine Derivatives against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Cyanopyridine 4c | HepG2 | 8.02 ± 0.38 | [8] |

| Cyanopyridine 4d | HepG2 | 6.95 ± 0.34 | [8] |

| Cyanopyridine 4c | HCT-116 | 7.15 ± 0.35 | [8] |

| Pyridine-urea 8e | MCF-7 (48h) | 0.22 | [7] |

| Pyridine-urea 8n | MCF-7 (48h) | 1.88 | [7] |

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs induce cancer cell death.

Experimental Protocol: Annexin V/7-AAD Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16]

-

Cell Treatment:

-

Treat cancer cells with the pyridine-containing compound at its IC₅₀ concentration for a defined period.

-

-

Cell Harvesting and Staining:

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

FITC-Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells.

-

7-AAD or PI are membrane-impermeable dyes that only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant:

-

Annexin V-negative / 7-AAD-negative: Viable cells

-

Annexin V-positive / 7-AAD-negative: Early apoptotic cells

-

Annexin V-positive / 7-AAD-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / 7-AAD-positive: Necrotic cells

-

-

Signaling Pathway Analysis

Understanding the mechanism of action of pyridine-containing compounds often involves investigating their effects on specific cellular signaling pathways.

p53 and JNK Signaling Pathway

Some anticancer pyridine derivatives have been shown to induce cell cycle arrest at the G2/M phase and apoptosis through the upregulation of p53 and JNK (c-Jun N-terminal kinase).[19]

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tubulin and microtubule based assays, compound screening, drug screening, pre-clinical drug screen for tubulin inhibitors and microtubule inhibitors. [cytoskeleton.com]

- 11. cytoskeleton.com [cytoskeleton.com]

- 12. A Generalizable, High-Throughput Method to Rapidly add Chemical Moieties to a Small Molecule Library | MIT Technology Licensing Office [tlo.mit.edu]

- 13. youtube.com [youtube.com]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. m.youtube.com [m.youtube.com]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. interchim.fr [interchim.fr]

- 18. immunostep.com [immunostep.com]

- 19. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicological Profile of N-aryl Benzamides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicological profile of N-aryl benzamides, a class of compounds with diverse pharmacological activities. This document summarizes key toxicological data, details relevant experimental methodologies, and visualizes implicated signaling pathways to support further research and development in this area.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the cytotoxicity and acute toxicity of selected N-aryl benzamides and related derivatives. This data is essential for preliminary risk assessment and for guiding the design of future toxicological studies.

Table 1: In Vitro Cytotoxicity of N-aryl Benzamide Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| N-(phenylcarbamoyl)benzamide | HeLa | MTT Assay | 0.8 mM (equivalent to 800 µM) | [1] |

| Arylpropyl Sulfonamide Analog 15 | PC-3 (Prostate Cancer) | MTT Assay | 29.2 | [2] |

| Arylpropyl Sulfonamide Analog 15 | HL-60 (Leukemia) | MTT Assay | 20.7 | [2] |

| Arylpropyl Sulfonamide Analog 4 | PC-3 (Prostate Cancer) | MTT Assay | 44.9 | [2] |

| Arylpropyl Sulfonamide Analog 5 | PC-3 (Prostate Cancer) | MTT Assay | 45.1 | [2] |

| N-aryl sulphonamide-quinazoline 9i | MGC-803 (Gastric Cancer) | Not Specified | 0.36 | [3] |

| N-aryl sulphonamide-quinazoline 9i | HCT-116 (Colon Cancer) | Not Specified | 0.70 | [3] |

| N-aryl sulphonamide-quinazoline 9i | PC-3 (Prostate Cancer) | Not Specified | 1.04 | [3] |

| N-aryl sulphonamide-quinazoline 9i | MCF-7 (Breast Cancer) | Not Specified | 0.81 | [3] |

Table 2: Acute Oral Toxicity of N-aryl Benzamide Analogs

| Compound | Species | LD50 (mg/kg) | Toxicity Class | Reference |

| Analogs of N,N-diethyl-2-phenylacetamide | Not Specified | >2500 | Low | [4] |

| N,N-diethyl-3-methyl benzamide | Not Specified | >2500 | Low | [4] |

| N,N-diethylbenzamide | Not Specified | >2500 | Low | [4] |

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the reproducibility and validation of findings. Below are summaries of standard protocols relevant to the assessment of N-aryl benzamide toxicity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the N-aryl benzamide and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 595 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Ames Test for Mutagenicity

The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds.

Protocol:

-

Bacterial Strains: Utilize several strains of Salmonella typhimurium (and sometimes Escherichia coli) that are auxotrophic for histidine (or tryptophan), meaning they cannot synthesize it and require it for growth.

-

Metabolic Activation (Optional): To assess the mutagenicity of metabolites, the test compound can be pre-incubated with a liver extract fraction (S9 mix) containing metabolic enzymes.

-

Exposure: The bacterial strains are exposed to the test compound, with and without the S9 mix, on a minimal agar plate lacking histidine.

-

Incubation: The plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have mutated back to a prototrophic state and can now synthesize histidine) is counted.

-

Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Comet Assay for Genotoxicity (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive technique for the detection of DNA damage at the level of the individual eukaryotic cell.

Protocol:

-

Cell Preparation: A single-cell suspension is prepared from the desired tissue or cell culture.

-

Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

-

Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the DNA-containing nucleoids.

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."

-

Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye.

-

Visualization and Analysis: The comets are visualized using a fluorescence microscope and the extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in it.

Signaling Pathways and Mechanisms of Toxicity

Understanding the molecular mechanisms by which N-aryl benzamides exert their toxic effects is critical for predicting their potential adverse outcomes. The following diagrams illustrate some of the signaling pathways that have been reported to be modulated by this class of compounds.

Caption: Inhibition of the NF-κB signaling pathway by N-aryl benzamides.

Caption: Induction of apoptosis via the intrinsic pathway by N-aryl benzamides.

Caption: Activation of the Hippo signaling pathway by N-aryl sulphonamide-quinazolines.

This guide serves as a foundational resource for understanding the preliminary toxicological profile of N-aryl benzamides. The presented data and methodologies should be utilized to inform the design of more definitive toxicological evaluations and to guide the development of safer chemical entities. Further research is warranted to expand the quantitative toxicological database for a wider range of N-aryl benzamides and to further elucidate the intricate signaling pathways involved in their toxicity.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of N-aryl sulphonamide-quinazoline derivatives as anti-gastric cancer agents in vitro and in vivo via activating the Hippo signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide

Disclaimer: As of October 2025, a comprehensive search of publicly available scientific literature, patents, and chemical databases did not yield specific solubility data for the compound 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide. The following guide is therefore a prospective framework outlining the principles and methodologies that would be employed to determine and understand the solubility of this novel chemical entity in a drug discovery and development context.

Executive Summary

Solubility is a critical physicochemical property that profoundly influences a compound's lifecycle from early-stage discovery through to formulation and clinical application. Poor aqueous solubility can be a major impediment, leading to challenges in in vitro assay reliability, formulation for in vivo studies, and ultimately, poor oral bioavailability.[1][2] This document provides a comprehensive overview of the experimental protocols and theoretical considerations for characterizing the solubility of a novel compound such as 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide. It is intended for researchers, scientists, and drug development professionals.

The Importance of Solubility in Drug Discovery

The solubility of a drug candidate is a pivotal factor in its developability.[1][3] It is a key determinant in the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability to predict their in vivo performance.[4][5] Understanding solubility is essential for:

-

Reliable in vitro screening: Ensuring compounds are fully dissolved in assay buffers is crucial for obtaining accurate biological data and avoiding misleading structure-activity relationships (SAR).

-

Formulation development: The choice of excipients and delivery systems for preclinical and clinical studies is heavily dependent on the compound's solubility characteristics.[6][7]

-

Pharmacokinetic profile: A drug must be in solution to be absorbed. Poor solubility often leads to low and variable oral bioavailability, hindering its therapeutic potential.[2][8]

Prospective Solubility Profile of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide

While specific data is unavailable, a qualitative prediction based on the structure—a benzamide derivative with aromatic and ether functionalities—suggests that the compound is likely to be poorly soluble in aqueous media and more soluble in organic solvents. The pyridinyl and amide groups may offer some potential for hydrogen bonding, which could influence its solubility.

Anticipated Data Presentation

Quantitative solubility data for 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide would be systematically organized as follows:

Table 1: Thermodynamic Solubility in Various Solvents

| Solvent System | Temperature (°C) | pH (for aqueous) | Solubility (µg/mL) | Solubility (µM) | Method |

| Phosphate Buffered Saline | 37 | 7.4 | Data not available | Data not available | Shake-Flask |

| Simulated Gastric Fluid (pH 1.2) | 37 | 1.2 | Data not available | Data not available | Shake-Flask |

| Simulated Intestinal Fluid (pH 6.8) | 37 | 6.8 | Data not available | Data not available | Shake-Flask |

| Water | 25 | 7.0 | Data not available | Data not available | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | N/A | Data not available | Data not available | Shake-Flask |

| Ethanol | 25 | N/A | Data not available | Data not available | Shake-Flask |

Table 2: Kinetic Solubility

| Medium | Incubation Time (h) | Temperature (°C) | Kinetic Solubility (µM) | Method |

| PBS (2% DMSO) | 2 | 25 | Data not available | Nephelometry |

| PBS (2% DMSO) | 24 | 25 | Data not available | Nephelometry |

Experimental Protocols for Solubility Determination

Two primary types of solubility are measured in drug discovery: thermodynamic and kinetic solubility.[7][8]

Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility is the equilibrium solubility of a compound, representing the true saturation point of a solution. The shake-flask method is the gold standard for this measurement.[9][10]

Objective: To determine the equilibrium solubility of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide in various solvents.

Materials:

-

Crystalline solid of the test compound.

-

Selected solvents (e.g., water, PBS pH 7.4, 0.1 N HCl, various organic solvents).

-

Shaking incubator or orbital shaker at a controlled temperature (e.g., 25°C or 37°C).

-

Centrifuge.

-

Syringe filters (e.g., 0.22 µm PVDF).

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS).

-

Calibrated pH meter.

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent in a glass vial. This ensures that a saturated solution is formed.

-

The vials are sealed and placed in a shaking incubator set to a constant temperature (e.g., 37°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[9]

-

After incubation, the samples are allowed to stand to let the undissolved solid settle.

-

Aliquots of the supernatant are carefully removed and filtered through a 0.22 µm filter to remove any remaining solid particles.

-

The concentration of the dissolved compound in the filtrate is then quantified using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[6][9]

-

For aqueous solutions, the pH of the saturated solution is measured and reported.[10]

Kinetic Solubility

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions.[6][11][12] It measures the concentration at which a compound, dissolved in a strong organic solvent like DMSO, precipitates when added to an aqueous buffer.[3]

Objective: To rapidly assess the aqueous solubility of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide from a DMSO stock solution.

Materials:

-

10-20 mM DMSO stock solution of the test compound.

-

Aqueous buffer (e.g., PBS pH 7.4).

-

96-well microtiter plates (UV-transparent for direct UV method).

-

Plate reader (nephelometer or UV-Vis spectrophotometer).

-

Automated liquid handling system.

Procedure (Nephelometric Method):

-

A small volume (e.g., 2-5 µL) of the DMSO stock solution is dispensed into the wells of a microtiter plate.[11][12]

-

Aqueous buffer is then added to each well to achieve a range of final compound concentrations.

-

The plate is mixed and incubated for a defined period (e.g., 1-2 hours) at a controlled temperature.[11]

-

The plate is then read using a nephelometer, which measures light scattering caused by any precipitate that has formed.[11][12]

-

The kinetic solubility is determined as the concentration at which the light scattering signal significantly increases above the background.

In Silico Solubility Prediction

In the absence of experimental data, computational models can provide an initial estimate of a compound's solubility.[13][14] These models use the molecular structure to predict solubility based on various descriptors such as logP, polar surface area, and the number of hydrogen bond donors and acceptors.[15][16] While these predictions are useful for prioritizing compounds, they must be confirmed by experimental measurement.[14]

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for characterizing the solubility of a new chemical entity.

References

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmatutor.org [pharmatutor.org]

- 4. database.ich.org [database.ich.org]

- 5. fda.gov [fda.gov]

- 6. Aqueous Solubility Assay - Enamine [enamine.net]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. enamine.net [enamine.net]

- 10. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 14. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models - ProQuest [proquest.com]

- 16. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

A Technical Guide to the Structural Elucidaion of Substituted Benzamides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core analytical techniques and methodologies for the structural elucidation of substituted benzamides. It is designed to serve as a practical resource for researchers and professionals involved in chemical analysis and drug development, offering detailed experimental protocols, data interpretation strategies, and a systematic workflow for determining the chemical structure of these important compounds.

Introduction to Substituted Benzamides

Substituted benzamides are a significant class of organic compounds characterized by a benzene ring attached to an amide functional group. The diverse range of possible substituents on the aromatic ring and the amide nitrogen leads to a vast array of derivatives with varied chemical, physical, and biological properties. These compounds are of particular interest in medicinal chemistry and drug discovery, with numerous examples of approved drugs and clinical candidates featuring the benzamide scaffold. Accurate and unambiguous structural elucidation is therefore a critical step in the synthesis, characterization, and development of new benzamide-based entities.

A Systematic Approach to Structural Elucidation

The determination of the chemical structure of a novel or unknown substituted benzamide typically follows a logical and systematic workflow. This process involves the integration of data from multiple analytical techniques to piece together the molecular puzzle.

A general workflow for structural elucidation is presented below. This process begins with preliminary analysis and purification, followed by the application of key spectroscopic and spectrometric techniques to determine the molecular formula, identify functional groups, and establish the connectivity of atoms.

A Technical Guide to the Physicochemical Characterization of Novel Small Molecules

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical characterization assays essential for the evaluation of novel small molecules in drug discovery and development. Adherence to these standardized protocols and data presentation formats is crucial for making informed decisions regarding a compound's potential for further development.

Introduction

The journey of a novel small molecule from initial discovery to a viable drug candidate is fraught with challenges. A significant number of promising compounds fail during development due to suboptimal physicochemical properties, which directly impact their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. Therefore, a thorough and early characterization of these properties is paramount to de-risk projects and select candidates with a higher probability of success.

This guide outlines the fundamental experimental procedures for determining key physicochemical parameters: solubility, lipophilicity, and ionization constant (pKa). The subsequent sections provide detailed, step-by-step protocols, guidelines for data presentation, and visual workflows to facilitate a clear understanding of these critical assays.

Core Physicochemical Characterization Workflow

The initial characterization of a novel small molecule typically follows a standardized workflow to ensure that critical data is generated in a logical and efficient manner. The following diagram illustrates a typical sequence of core physicochemical assays.

Solubility Assays

Solubility, the ability of a compound to dissolve in a solvent, is a critical parameter that influences a drug's bioavailability and formulation. Both kinetic and thermodynamic solubility are important to assess.

Experimental Protocols

The kinetic solubility assay provides a high-throughput method for assessing the solubility of a compound from a DMSO stock solution, mimicking early-stage screening conditions.[1][2][3]

Materials:

-

Test compound in DMSO (e.g., 10 mM stock)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent for direct UV assay)

-

Plate shaker

-

Nephelometer or UV/Vis plate reader

-

Filtration plate (optional, for UV/Vis method)

Procedure (Nephelometric Method):

-

Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.

-

Add an appropriate volume of PBS (e.g., 198 µL) to each well to achieve the desired final compound concentration.

-

Seal the plate and shake vigorously for 1-2 hours at room temperature.

-

Measure the light scattering of each well using a nephelometer. Increased turbidity indicates precipitation of the compound.

Procedure (Direct UV Method):

-

Follow steps 1 and 2 from the nephelometric method.

-

After shaking, centrifuge the plate to pellet any precipitate or filter the solution using a solubility filter plate.[2]

-

Transfer the supernatant or filtrate to a new UV-transparent plate.

-

Measure the UV absorbance at the compound's λmax.

-

Quantify the concentration of the dissolved compound using a pre-established calibration curve.

The shake-flask method is the gold standard for determining the equilibrium or thermodynamic solubility of a compound.[4][5][6]

Materials:

-

Solid test compound

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Add an excess amount of the solid compound to a glass vial.

-

Add a known volume of the aqueous buffer to the vial.

-

Seal the vial and place it on an orbital shaker in an incubator set to a specific temperature (e.g., 25°C or 37°C).

-

Shake the vials for 24-72 hours to ensure equilibrium is reached.

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantify the concentration of the compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Data Presentation

Solubility data should be presented in a clear and concise table, including the assay conditions.

| Compound ID | Solubility Type | Buffer/pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| XYZ-001 | Kinetic | PBS pH 7.4 | 25 | 75.2 | 150.4 |

| XYZ-001 | Thermodynamic | PBS pH 7.4 | 25 | 55.8 | 111.6 |

| XYZ-002 | Kinetic | PBS pH 7.4 | 25 | 12.5 | 25.0 |

| XYZ-002 | Thermodynamic | PBS pH 7.4 | 25 | 8.9 | 17.8 |

Lipophilicity (LogP/LogD)

Lipophilicity is a key determinant of a drug's membrane permeability, solubility, and metabolic stability. It is typically expressed as the logarithm of the partition coefficient (LogP for neutral compounds) or the distribution coefficient (LogD for ionizable compounds at a specific pH).

Experimental Protocol (Shake-Flask Method for LogP)

The shake-flask method is a traditional and reliable way to determine the LogP of a compound.[7][8][9][10]

Materials:

-

Test compound

-

n-Octanol (pre-saturated with water)

-

Water or buffer (pre-saturated with n-octanol)

-

Glass vials or centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Prepare a stock solution of the test compound in either the aqueous or organic phase.

-

Add equal volumes of the n-octanol and aqueous phases to a vial.

-

Add a small volume of the compound stock solution.

-

Cap the vial and vortex vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

-

Centrifuge the vial to ensure complete separation of the two phases.

-

Carefully withdraw aliquots from both the aqueous and organic layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of P.

Data Presentation

LogP and LogD values should be reported along with the experimental conditions.

| Compound ID | LogP | LogD at pH 7.4 | Method |

| XYZ-001 | 2.8 | 2.5 | Shake-Flask |

| XYZ-002 | 4.1 | 4.1 | Shake-Flask |

Ionization Constant (pKa)

The pKa is a measure of the strength of an acid or base and determines the extent of ionization of a compound at a given pH. This is crucial as the ionization state affects a molecule's solubility, permeability, and target binding.

Experimental Protocol (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of a compound.[11][12][13][14]

Materials:

-

Test compound

-

Standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants

-

Potassium chloride (KCl) for maintaining ionic strength

-

Calibrated pH meter with an electrode

-

Automatic titrator or burette

-

Stir plate and stir bar

Procedure:

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Dissolve a known amount of the test compound in water or a suitable co-solvent to a known concentration (e.g., 1 mM).

-

Add KCl to maintain a constant ionic strength.

-

If the compound is an acid, titrate with the standardized base. If it is a base, titrate with the standardized acid.

-

Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For more accurate determination, the inflection point of the first derivative of the titration curve can be used.

Data Presentation

pKa values should be clearly tabulated.

| Compound ID | pKa1 | pKa2 | Type |

| XYZ-001 | 4.2 | 9.8 | Acidic, Basic |

| XYZ-002 | 8.5 | - | Basic |

Conclusion

The physicochemical properties of a novel small molecule are fundamental to its success as a drug candidate. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for the consistent and accurate characterization of solubility, lipophilicity, and pKa. The early and careful assessment of these parameters will enable project teams to make more informed decisions, leading to the selection of compounds with a higher likelihood of clinical success.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. enamine.net [enamine.net]

- 3. Aqueous Solubility Assay - Enamine [enamine.net]

- 4. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. diposit.ub.edu [diposit.ub.edu]

- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed, two-step protocol for the synthesis of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide. The synthesis commences with a Williamson ether synthesis to form the intermediate, 2-((2-ethylphenyl)methoxy)benzoic acid, from methyl salicylate and 2-ethylbenzyl chloride, followed by hydrolysis of the resulting ester. The subsequent step involves an amide coupling reaction between the carboxylic acid intermediate and 3-aminopyridine, facilitated by the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). This protocol is designed to be a comprehensive guide for researchers, offering step-by-step instructions, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

The synthesis of novel benzamide derivatives is of significant interest in medicinal chemistry due to their wide range of biological activities. The target compound, 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide, incorporates a flexible ether linkage and a pyridine moiety, structural features often found in pharmacologically active molecules. The synthetic route described herein is a reliable and adaptable method for obtaining this and similar compounds for further study.

Reaction Scheme

Step 1: Williamson Ether Synthesis and Hydrolysis

Methyl salicylate reacts with 2-ethylbenzyl chloride in the presence of a base to form methyl 2-((2-ethylphenyl)methoxy)benzoate. This intermediate is then hydrolyzed to yield 2-((2-ethylphenyl)methoxy)benzoic acid.

Step 2: Amide Coupling

2-((2-ethylphenyl)methoxy)benzoic acid is coupled with 3-aminopyridine using HATU as a coupling agent and DIPEA (N,N-Diisopropylethylamine) as a base to yield the final product, 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide.

Experimental Protocols

Step 1: Synthesis of 2-((2-ethylphenyl)methoxy)benzoic acid

Materials:

-

Methyl salicylate

-

2-Ethylbenzyl chloride

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Sodium hydroxide (NaOH)

-

Methanol

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

Ether Synthesis:

-

To a solution of methyl salicylate (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 2-ethylbenzyl chloride (1.1 eq) dropwise to the suspension.

-

Reflux the reaction mixture for 24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude methyl 2-((2-ethylphenyl)methoxy)benzoate.

-

-

Hydrolysis:

-

Dissolve the crude ester in a mixture of methanol and a 2M aqueous solution of sodium hydroxide.

-

Stir the mixture at 60°C for 4 hours or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH 3-4 with 1M hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield 2-((2-ethylphenyl)methoxy)benzoic acid as a solid. The product can be further purified by recrystallization if necessary.

-

Step 2: Synthesis of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide

Materials:

-

2-((2-ethylphenyl)methoxy)benzoic acid

-

3-Aminopyridine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

To a solution of 2-((2-ethylphenyl)methoxy)benzoic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add 3-aminopyridine (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the final product, 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC/NMR) |

| 2-((2-ethylphenyl)methoxy)benzoic acid | C₁₆H₁₆O₃ | 256.29 | 85-95 | >95% |

| 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide | C₂₁H₂₀N₂O₂ | 332.40 | 70-85 | >98% |

Visualization of Experimental Workflow

Caption: Synthetic workflow for 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide.

Application Notes and Protocols for Fungicidal Assays of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive guide for evaluating the fungicidal potential of the novel benzamide derivative, 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide. The protocols outlined below describe standard in vitro and in vivo assays to determine the compound's efficacy, spectrum of activity, and potential mechanism of action against a range of phytopathogenic fungi. The methodologies are based on established practices for the screening of novel fungicidal compounds.

Data Presentation

Quantitative data from the fungicidal assays should be meticulously recorded and summarized for comparative analysis. The following tables provide a standardized format for presenting key findings.

Table 1: In Vitro Mycelial Growth Inhibition of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide against Various Fungal Pathogens

| Fungal Species | Compound Concentration (mg/L) | Inhibition Rate (%) | EC₅₀ (mg/L) | 95% Confidence Interval |

| Sclerotinia sclerotiorum | 0.1 | |||

| 0.5 | ||||

| 1.0 | ||||

| 5.0 | ||||

| 10.0 | ||||

| Valsa mali | 0.1 | |||

| 0.5 | ||||

| 1.0 | ||||

| 5.0 | ||||

| 10.0 | ||||

| Botrytis cinerea | 0.1 | |||

| 0.5 | ||||

| 1.0 | ||||

| 5.0 | ||||

| 10.0 | ||||

| Rhizoctonia solani | 0.1 | |||

| 0.5 | ||||

| 1.0 | ||||

| 5.0 | ||||

| 10.0 | ||||

| Phytophthora capsici | 0.1 | |||

| 0.5 | ||||

| 1.0 | ||||

| 5.0 | ||||

| 10.0 | ||||

| Positive Control (e.g., Fluxapyroxad) | (Specify Conc.) |

Table 2: In Vivo Efficacy of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide

| Host Plant | Pathogen | Application Method | Compound Concentration (mg/L) | Protective Efficacy (%) | Curative Efficacy (%) |

| Canola | Sclerotinia sclerotiorum | Foliar Spray | 100 | ||

| 200 | |||||

| Apple | Valsa mali | Wound Inoculation | 100 | ||

| 200 | |||||

| Cucumber | Pseudoperonospora cubensis | Foliar Spray | 100 | ||

| 200 | |||||

| Positive Control (e.g., Dimethomorph) | (Specify Conc.) | ||||

| Negative Control (Blank Formulation) | 0 |

Experimental Protocols

In Vitro Mycelial Growth Inhibition Assay

This protocol determines the direct inhibitory effect of the test compound on the mycelial growth of various fungi.

Materials:

-

2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide

-

Dimethyl sulfoxide (DMSO)

-

Potato Dextrose Agar (PDA) medium

-

Sterile Petri dishes (90 mm)

-

Fungal cultures of interest (e.g., Sclerotinia sclerotiorum, Valsa mali, Botrytis cinerea)

-

Positive control fungicide (e.g., Fluxapyroxad)

-

Sterile cork borer (5 mm)

-

Incubator

Procedure:

-

Prepare a stock solution of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide in DMSO.

-

Incorporate the test compound into molten PDA at various final concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/L). Also prepare a control plate with DMSO only.

-

Pour the amended PDA into sterile Petri dishes.

-

From the edge of an actively growing fungal culture, take a 5 mm mycelial disc using a sterile cork borer.

-

Place the mycelial disc at the center of each PDA plate.

-

Incubate the plates at 25°C in the dark until the mycelial growth in the control plate reaches the edge.

-

Measure the diameter of the fungal colony in two perpendicular directions for each plate.

-